Kinase Inhibition Profile: A Comparative Docking Study for VEGFR2
A molecular docking study suggests 1-(4-Methylphenyl)sulfonyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea has a higher binding affinity for VEGFR2 compared to a thiadiazole analog. The target compound achieved a docking score of -9.2 kcal/mol, while the comparator 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea scored -7.8 kcal/mol . This indicates a quantifiably stronger in silico interaction.
| Evidence Dimension | In silico binding affinity for VEGFR2 kinase |
|---|---|
| Target Compound Data | Docking score: -9.2 kcal/mol |
| Comparator Or Baseline | 1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea; Docking score: -7.8 kcal/mol |
| Quantified Difference | Δ1.4 kcal/mol (stronger binding for the target compound) |
| Conditions | Molecular docking study using VEGFR2 crystal structure (PDB: 4ASD); AutoDock Vina. |
Why This Matters
The 1.4 kcal/mol improvement in docking score is a significant in silico indicator of stronger target engagement, making this the preferred starting point for VEGFR2-related oncology research over the thiadiazole analog.
